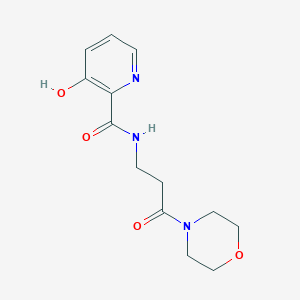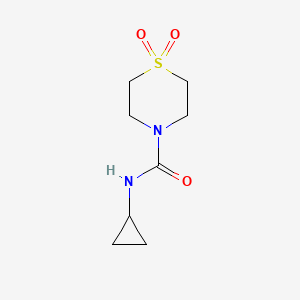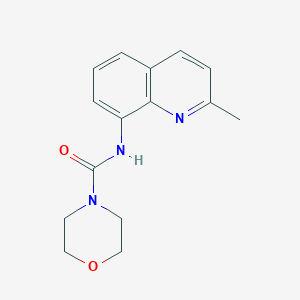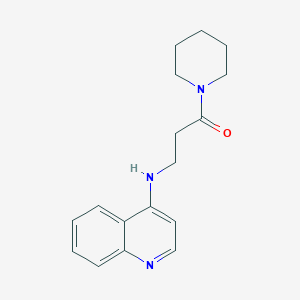![molecular formula C11H14N2S2 B6647468 2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole](/img/structure/B6647468.png)
2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring structure. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds, including vitamins and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole typically involves the formation of the thiazole ring through cyclization reactions. One common method involves the reaction of α-haloketones with thiourea or thioamides under acidic conditions . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often involves large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include oxidized thiazole derivatives, reduced thiazole compounds, and halogenated thiazoles .
Scientific Research Applications
2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S2/c1-7(2)10-6-15-11(13-10)4-9-5-14-8(3)12-9/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJJKPNNRMZETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC2=NC(=CS2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea](/img/structure/B6647386.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide](/img/structure/B6647392.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea](/img/structure/B6647404.png)

![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6647413.png)

![N-(4,5-dimethyl-1H-pyrazol-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6647423.png)
![2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol](/img/structure/B6647446.png)
![4-[2-[(6-Aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B6647454.png)


![3-[[2-(1-Methylpiperidin-4-yl)ethylamino]methyl]benzamide](/img/structure/B6647480.png)
![N-[(1-propan-2-ylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B6647494.png)
